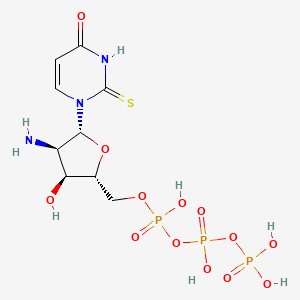
N6-Succinyllysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Succinyllysine is a post-translational modification of lysine, a naturally occurring amino acid. This compound is formed when a succinyl group is covalently attached to the lysine residue. The molecular formula of this compound is C10H18N2O5, and it has a molecular weight of 246.26 g/mol . This modification plays a significant role in regulating protein function and cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N6-Succinyllysine can be synthesized through the reaction of lysine with succinic anhydride. The reaction typically occurs in an aqueous solution at a controlled pH to ensure the proper attachment of the succinyl group to the lysine residue. The reaction conditions often involve maintaining the pH between 7.0 and 8.0 and using a buffer solution to stabilize the reaction environment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
N6-Succinyllysine undergoes various chemical reactions, including:
Oxidation: The succinyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the succinyl group, potentially altering its chemical properties.
Substitution: The succinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions, often in anhydrous conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used to substitute the succinyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups attached to the lysine residue .
Aplicaciones Científicas De Investigación
N6-Succinyllysine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study post-translational modifications and their effects on protein structure and function.
Biology: this compound is involved in the regulation of metabolic pathways and gene expression.
Medicine: Research on this compound has implications for understanding diseases such as cancer and metabolic disorders.
Industry: The compound is used in the development of pharmaceuticals and biotechnological applications.
Mecanismo De Acción
N6-Succinyllysine exerts its effects through the modification of lysine residues in proteins. This post-translational modification alters the charge and structure of the protein, affecting its function and interactions with other molecules. The succinyl group is attached to the lysine residue via an enzymatic or non-enzymatic reaction, often involving succinyl-CoA as the succinyl donor .
The modification can influence various molecular targets and pathways, including:
Gene Expression: By modifying histone proteins, this compound can regulate the accessibility of DNA to transcription factors, thereby influencing gene expression.
Metabolic Pathways: The modification affects enzymes involved in key metabolic pathways, such as the citric acid cycle and oxidative phosphorylation, altering their activity and efficiency.
Comparación Con Compuestos Similares
N6-Succinyllysine is unique compared to other lysine modifications due to the specific addition of a succinyl group. Similar compounds include:
N6-Acetyllysine: Involves the addition of an acetyl group to lysine. It is also a post-translational modification that affects protein function and gene expression.
N6-Malonyllysine: Involves the addition of a malonyl group to lysine. It plays a role in regulating metabolic pathways and protein interactions.
N6-Glutaryllysine: Involves the addition of a glutaryl group to lysine.
This compound is distinct in its ability to introduce a larger and more negatively charged group compared to acetylation or malonylation, leading to more significant changes in protein structure and function.
Propiedades
IUPAC Name |
(2S)-2-amino-6-(3-carboxypropanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFOVBXOMIXMTH-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CCC(=O)O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)CCC(=O)O)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52685-16-2 |
Source


|
| Record name | N6-Succinyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052685162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-SUCCINYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH35AJA5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
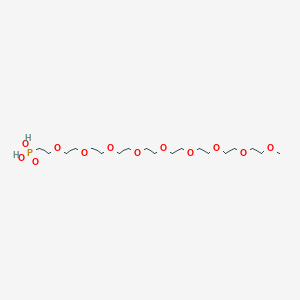


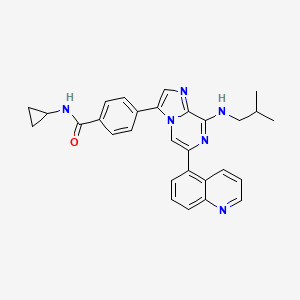

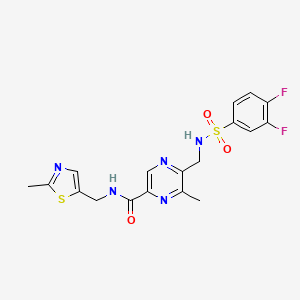
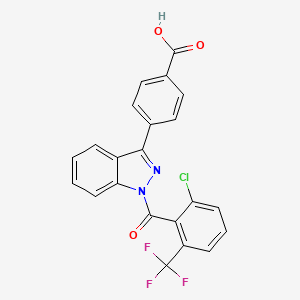
![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
![azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B609319.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609321.png)
